molecular formula C15H20ClNO B2893154 2-Chloro-N-(cyclopropylmethyl)-N-(3-isopropylphenyl)acetamide CAS No. 1397227-52-9

2-Chloro-N-(cyclopropylmethyl)-N-(3-isopropylphenyl)acetamide

Cat. No.: B2893154
CAS No.: 1397227-52-9
M. Wt: 265.78
InChI Key: VCSCWIWIXJXTBW-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopropylmethyl)-N-(3-isopropylphenyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structural features, which include a chloro group, a cyclopropylmethyl group, and a propan-2-ylphenyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-(3-isopropylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate amine with acetic anhydride under controlled conditions.

    Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be attached via a nucleophilic substitution reaction using cyclopropylmethyl bromide and a suitable base.

    Attachment of the Propan-2-ylphenyl Group: The propan-2-ylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropylbenzene and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclopropylmethyl)-N-(3-isopropylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can yield reduced derivatives of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: New derivatives with different substituents replacing the chloro group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-(3-isopropylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-Chloro-N-(cyclopropylmethyl)-N-(3-isopropylphenyl)acetamide can be compared with other similar compounds, such as:

    2-Chloro-N-(cyclopropylmethyl)-N-(phenyl)acetamide: Lacks the propan-2-yl group, which may affect its biological activity and chemical properties.

    2-Chloro-N-(cyclopropylmethyl)-N-(3-methylphenyl)acetamide: Contains a methyl group instead of a propan-2-yl group, leading to differences in steric and electronic effects.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c1-11(2)13-4-3-5-14(8-13)17(15(18)9-16)10-12-6-7-12/h3-5,8,11-12H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSCWIWIXJXTBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N(CC2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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